molecular formula C31H32N4O5S B2396587 Ethyl 4-(2-((4-oxo-3-(4-oxo-4-(phenethylamino)butyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate CAS No. 451465-09-1

Ethyl 4-(2-((4-oxo-3-(4-oxo-4-(phenethylamino)butyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate

Cat. No.: B2396587
CAS No.: 451465-09-1
M. Wt: 572.68
InChI Key: KWWRCZYEJRAILA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-oxo-3-(4-oxo-4-(phenethylamino)butyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C31H32N4O5S and its molecular weight is 572.68. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-[4-oxo-3-[4-oxo-4-(2-phenylethylamino)butyl]quinazolin-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O5S/c1-2-40-30(39)23-14-16-24(17-15-23)33-28(37)21-41-31-34-26-12-7-6-11-25(26)29(38)35(31)20-8-13-27(36)32-19-18-22-9-4-3-5-10-22/h3-7,9-12,14-17H,2,8,13,18-21H2,1H3,(H,32,36)(H,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWRCZYEJRAILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-oxo-3-(4-oxo-4-(phenethylamino)butyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a quinazolinone core, known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of 378.43 g/mol. The compound's structure includes:

  • A quinazolinone moiety, which is often associated with various biological activities.
  • A phenethylamino group that may enhance interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds related to quinazolinones exhibit significant anticancer properties. For instance, derivatives of quinazolinone have been evaluated for their cytotoxic effects against various cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast cancer).

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6MCF-712.5Induces apoptosis via caspase activation
Compound 10A54915.0Cell cycle arrest and apoptosis induction

In a study evaluating sulphonamide-bearing methoxyquinazolinone derivatives, compounds demonstrated comparable activity to standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolinones have been documented to possess broad-spectrum activity against various pathogens. Research indicates that modifications to the quinazolinone structure can enhance antimicrobial efficacy.

Table 2: Antimicrobial Efficacy of Quinazolinone Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AE. coli32
Compound BS. aureus16

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the effectiveness of quinazolinone derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative was found to increase early and late apoptotic cell populations significantly when treated with varying concentrations over 24 hours .
  • In Vivo Models : Animal studies demonstrated that specific quinazolinone derivatives reduced tumor growth significantly compared to control groups, supporting their potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of intermediates (e.g., quinazolinone derivatives) with thioacetamido and phenethylamino groups. Key steps include:

  • Refluxing intermediates (e.g., phenyl isothiocyanate) in ethanol for 8–12 hours to form thioether linkages .
  • Using anhydrous solvents (e.g., acetone or THF) with catalysts like K₂CO₃ to promote nucleophilic substitutions .
  • Recrystallization from ethanol to purify the final product .
    • Critical Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : A combination of techniques is required:

  • ¹H/¹³C NMR : To identify protons and carbons in the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 4.3–4.5 ppm for ethyl CH₂) .
  • Mass Spectrometry (ESI+) : To confirm molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between quinazolinone and benzoate groups) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ values <10 µM suggest potency) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative activity .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace phenethylamino with alkyl or aryl groups) and compare bioactivity .
  • Data Table :
Modification SiteExample SubstituentBiological Activity (IC₅₀, µM)Reference
Quinazolinone C3Sec-butylAnticancer: 2.1 ± 0.3
ThioacetamidoPhenylthioureidoEnzyme Inhibition: 8.5 ± 1.2
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer :

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>95%) and rule out impurities .
  • Assay Standardization : Compare protocols for enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) .
  • Meta-Analysis : Cross-reference datasets from analogs like ethyl 4-((6-ethoxyquinazolin-2-yl)thio) derivatives to identify trends .

Q. How can synthetic byproducts or isomers be identified and mitigated?

  • Methodological Answer :

  • Byproduct Characterization : LC-MS/MS to detect intermediates (e.g., uncyclized thiourea derivatives) .
  • Chiral Resolution : For enantiomers, use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis with CHIPA/n-BuLi .
  • Reaction Optimization : Reduce side reactions by controlling temperature during exothermic steps (e.g., thioether formation) .

Q. What in vivo pharmacokinetic studies are recommended for preclinical evaluation?

  • Methodological Answer :

  • ADME Profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Pharmacokinetic Parameters : Administer IV/orally to rodents; calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .

Key Challenges & Future Directions

  • Synthetic Scalability : Transitioning from batch to flow chemistry may improve reproducibility for multi-step syntheses .
  • Target Identification : CRISPR-Cas9 screening or chemoproteomics to map novel biological targets .
  • Toxicity Mitigation : Structural tweaks (e.g., replacing ester groups with carbamates) to enhance safety profiles .

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